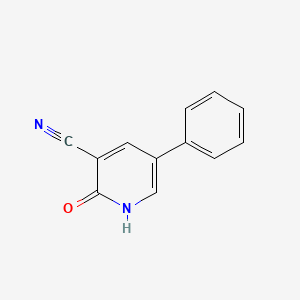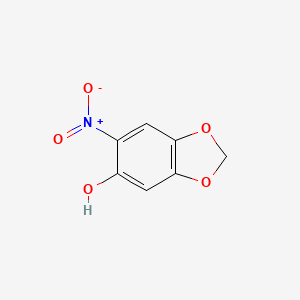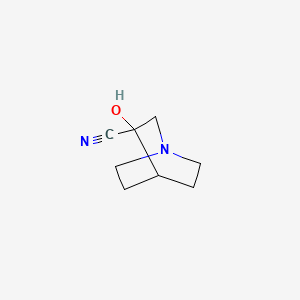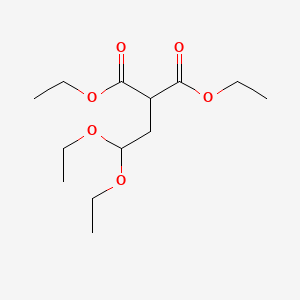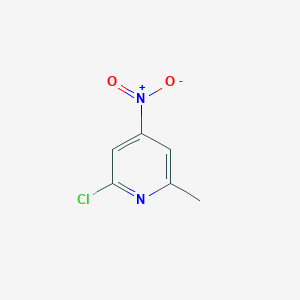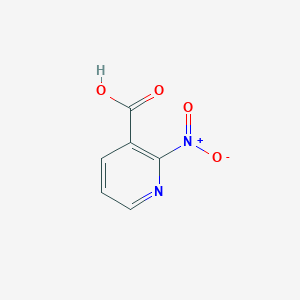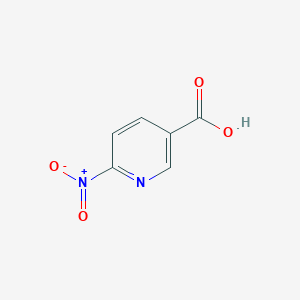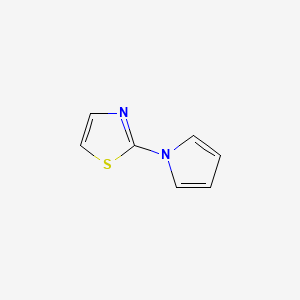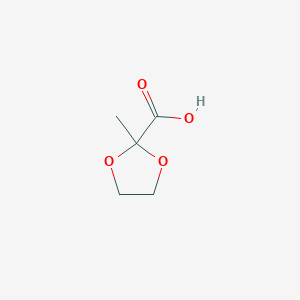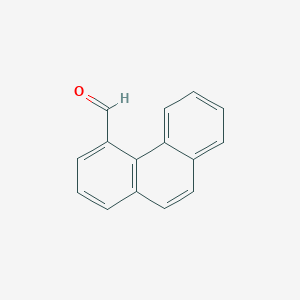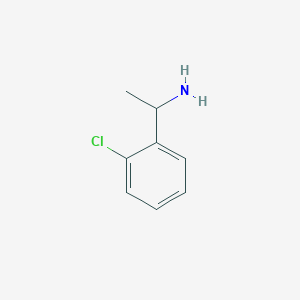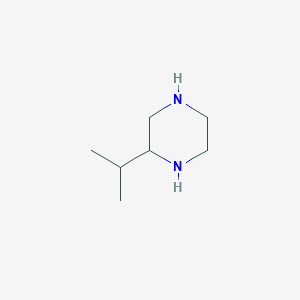
2-Isopropylpiperazine
Übersicht
Beschreibung
2-Isopropylpiperazine is an organic compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 g/mol . The compound is also known by other names such as 2-propan-2-ylpiperazine and 2-ISOPROPYL-PIPERAZINE .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI string for 2-Isopropylpiperazine is InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3 . The canonical SMILES representation is CC(C)C1CNCCN1 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .
Physical And Chemical Properties Analysis
2-Isopropylpiperazine has a density of 0.9±0.1 g/cm³ . Its boiling point is 184.1±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.7±0.4 mmHg at 25°C . The molar refractivity is 39.0±0.3 cm³ . It has 1 freely rotating bond . The polar surface area is 24 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Agents
2-Isopropylpiperazine has been utilized in the synthesis of new antimicrobial agents. A study by Patel and Park (2015) explored the preparation of piperazine-based 2-benzothiazolylimino-4-thiazolidinones using N-formylation of N-isopropylpiperazine. This process employed a mild heterogeneous catalyst, sulfated tungstate, and showed promising in vitro results against bacteria and fungi (Patel & Park, 2015).
Remediation of Wine Taint
In the wine industry, 2-Isopropylpiperazine has been investigated for its role in addressing wine taint caused by Harmonia axyridis. A study by Pickering et al. (2006) evaluated various fining agents and interventions, including the use of 2-isopropyl-3-methoxypyrazine (IPMP), to reduce the sensory characteristics of 'ladybug taint' in affected wines (Pickering et al., 2006).
Synthesis of Homochiral α-Amino Acids
Bull et al. (2001) reported the use of 2-Isopropylpiperazine in the synthesis of homochiral α-amino acids. They demonstrated that organocuprates addition to a 3-methylene-6-isopropylpiperazine acceptor yielded homochiral (S)-α-amino acids, highlighting its application in asymmetric synthesis (Bull et al., 2001).
Development of Novel Pharmaceutical Agents
2-Isopropylpiperazine has been implicated in the development of various pharmaceutical agents. In a patent review by Wang et al. (2013), 2,5-Diketopiperazines (DKPs), including those derived from 2-Isopropylpiperazine, were discussed for their bioactive diversity and potential in drug discovery, covering a range of therapeutic areas such as anti-tumor, neuroprotective, and metabolic regulation (Wang et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, (S)-1-Boc-2-isopropylpiperazine, suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSNWKQNPKIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpiperazine | |
CAS RN |
84468-53-1 | |
| Record name | 2-(propan-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


